Cas no 15215-98-2 (2-Naphthalenecarboxaldehyde,3-(2-formylphenyl)-1,4-dimethyl-)

2-Naphthalenecarboxaldehyde,3-(2-formylphenyl)-1,4-dimethyl- structure
15215-98-2 structure
Nome del prodotto:2-Naphthalenecarboxaldehyde,3-(2-formylphenyl)-1,4-dimethyl-
Numero CAS:15215-98-2
MF:C20H16O2
MW:288.339845657349
CID:144604
PubChem ID:97044

2-Naphthalenecarboxaldehyde,3-(2-formylphenyl)-1,4-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthalenecarboxaldehyde,3-(2-formylphenyl)-1,4-dimethyl-
    • 1,4-Dimethyl-3-(2-formylphenyl)-2-naphthaldehyde
    • 3-(2-formylphenyl)-1,4-dimethylnaphthalene-2-carbaldehyde
    • 1,4-Dimethyl-2-phenylnaphthalen-3,2'-dicarboxaldehyd
    • 1,4-Dimethyl-2-phenylnaphthalene-3,2'-dicarboxaldehyde
    • 2-Naphthaldehyde, 3-(o-formylphenyl)-1,4-dimethyl-
    • 2-Naphthalenecarboxaldehyde,4-dimethyl-
    • 3-(Formyl-6-3H)-1,4-dimethyl-2-naphthlen-6-3H-carboxaldehyd
    • 3-Formyl-1,4-dimethyl-2-(2-formyl-phenyl)-naphthalin
    • 3-Formyl-1,4-dimethyl-2-< 2-formyl-phenyl> -naphthalin
    • BRN 2465820
    • NSC-97738
    • NSC-113556
    • 2-Naphthalenecarboxaldehyde, 3-(2-formylphenyl)-1,4-dimethyl-
    • 15215-98-2
    • 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-
    • 1,4-Dimethyl-3-(o-formylphenyl)-2-naphthaldehyde
    • UNII-LG8ZL85DQ9
    • DTXSID30164962
    • LG8ZL85DQ9
    • NSC97738
    • NSC 113556
    • NSC113556
    • 2-Naphthaldehyde,4-dimethyl-
    • Inchi: InChI=1S/C20H16O2/c1-13-16-8-5-6-9-17(16)14(2)20(19(13)12-22)18-10-4-3-7-15(18)11-21/h3-12H,1-2H3
    • Chiave InChI: BSTIWWOHCWCDNU-UHFFFAOYSA-N
    • Sorrisi: O=CC1=CC=CC=C1C1=C(C)C2=CC=CC=C2C(C)=C1C=O

Proprietà calcolate

  • Massa esatta: 288.11508
  • Massa monoisotopica: 288.115
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 405
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 34.1Ų

Proprietà sperimentali

  • Densità: 1.178
  • Punto di ebollizione: 470.9°C at 760 mmHg
  • Punto di infiammabilità: 175°C
  • Indice di rifrazione: 1.674
  • PSA: 34.14
  • LogP: 4.74860
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd